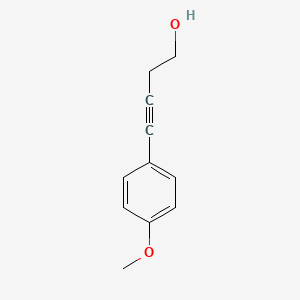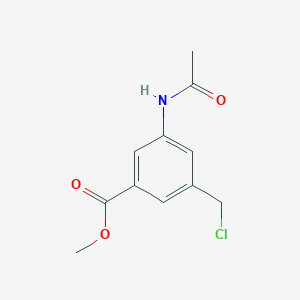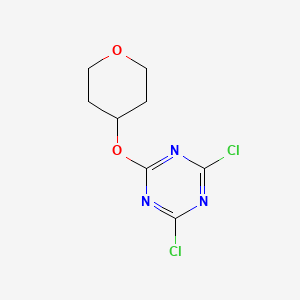
4-(4-Methoxyphenyl)but-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a methoxyphenyl group attached to a butyn-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-ol typically involves the following steps:
-
Preparation of Propargyl Alcohol: : The starting material, propargyl alcohol, is prepared by the reaction of propargyl bromide with an aldehyde in the presence of a base such as zinc dust. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) and the product is purified by column chromatography .
-
Coupling Reaction: : The propargyl alcohol is then coupled with 4-iodoanisole in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) in an inert atmosphere (argon). The reaction is carried out at room temperature for 16 hours, followed by purification using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)but-3-yn-1-al (aldehyde) or 4-(4-Methoxyphenyl)but-3-ynoic acid (carboxylic acid).
Reduction: 4-(4-Methoxyphenyl)but-3-en-1-ol (alkene) or 4-(4-Methoxyphenyl)butan-1-ol (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Methoxyphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-ol depends on the specific reaction or application
Hydroxyl Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Triple Bond: Can undergo addition reactions and serve as a site for further functionalization.
Methoxy Group: Can influence the electronic properties of the molecule and participate in substitution reactions.
類似化合物との比較
4-(4-Methoxyphenyl)but-3-yn-1-ol can be compared with other similar compounds, such as:
4-Phenylbut-3-yn-1-ol: Lacks the methoxy group, which affects its reactivity and applications.
4-(4-Hydroxyphenyl)but-3-yn-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
4-(4-Methylphenyl)but-3-yn-1-ol: Contains a methyl group instead of a methoxy group, resulting in different steric and electronic effects.
特性
CAS番号 |
52999-15-2 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,3,9H2,1H3 |
InChIキー |
ZFDUNOCDOYMUOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)


![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)



![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)


